molecular formula C26H34N2O5 B3001188 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921843-29-0

2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Katalognummer: B3001188
CAS-Nummer: 921843-29-0
Molekulargewicht: 454.567
InChI-Schlüssel: RBCSGSQTJPPLNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:

  • 3,4-Dimethoxyphenyl group: Aromatic moiety with electron-donating methoxy substituents, commonly associated with enhanced receptor-binding affinity in medicinal chemistry .
  • Isopentyl (3-methylbutyl) chain: Lipophilic side chain that may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
  • 3,3-Dimethyl-4-oxo group: Conformational constraints imposed by the geminal dimethyl and ketone groups stabilize the oxazepine ring .

Synthetic routes for analogous acetamide derivatives (e.g., ) involve multi-step processes, including Grignard reactions (e.g., methyl magnesium bromide for alkylation) and purification via solvent gradients (e.g., EtOAc/hexane) .

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-17(2)11-12-28-20-15-19(8-10-21(20)33-16-26(3,4)25(28)30)27-24(29)14-18-7-9-22(31-5)23(13-18)32-6/h7-10,13,15,17H,11-12,14,16H2,1-6H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSGSQTJPPLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (CAS Number: 921811-58-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H34N2O5C_{26}H_{34}N_{2}O_{5} with a molecular weight of 454.6 g/mol. The structure features a complex arrangement that includes a dimethoxyphenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety.

PropertyValue
Molecular FormulaC26H34N2O5
Molecular Weight454.6 g/mol
CAS Number921811-58-7

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported that the compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Modulation of Immune Response : Reduction in inflammatory mediators contributes to its anti-inflammatory properties.

Study 1: Anticancer Activity

A study conducted on MCF-7 and HepG2 cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HepG2 cells. The mechanism was attributed to mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Study 2: Anti-inflammatory Activity

In a murine model of arthritis, oral administration of the compound led to significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Compound ID/Name Core Structure Key Substituents Functional Implications
Target Compound Benzo[b][1,4]oxazepine 3,4-Dimethoxyphenyl, isopentyl, 3,3-dimethyl-4-oxo Stabilized conformation; lipophilic and aromatic interactions
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-... (11p) Benzo[e][1,4]diazepine Butenyl, methyl, pyrimido-pyrimidine Enhanced rigidity; potential kinase inhibition due to fused nitrogen-rich heterocycles
N-(((3S,3aS)-1-Oxo-7-(5-(2-oxooxazolidin-3-yl)pyridin-3-yl)-... (73) Benzo[b]oxazolo[3,4-d][1,4]oxazine Oxazolidinone, pyridinyl Dual heterocyclic motifs; possible antibacterial activity

Substituent Effects

  • Lipophilicity: The isopentyl chain in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to the butenyl group in 11p (logP ~2.8) and the polar oxazolidinone in 73 (logP ~1.9), suggesting divergent tissue distribution profiles .
  • Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance serotonin receptor affinity, contrasting with the pyridinyl and pyrimido-pyrimidine groups in 11p and 73 , which are typical of kinase inhibitors .

Environmental Stability

The isopentyl group’s lower volatility compared to monoterpenes (e.g., isoprene) suggests reduced atmospheric reactivity, aligning with ’s discussion on biogenic VOC degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.